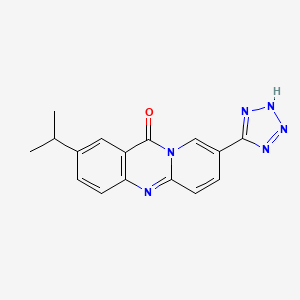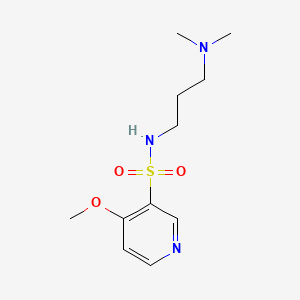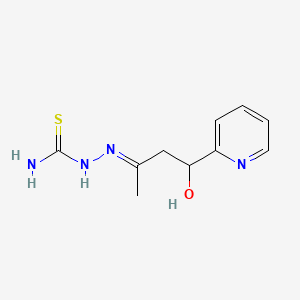
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide is a complex organic compound that features a hydrazinecarbothioamide group linked to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes alkylation to introduce the 3-hydroxy-1-methyl group.
Hydrazinecarbothioamide Formation: The intermediate product is then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the hydrazinecarbothioamide group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activity against certain diseases or serve as lead compounds for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might lend themselves to applications in polymer science or nanotechnology.
Wirkmechanismus
The mechanism of action for (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and potential applications. Its hydrazinecarbothioamide group, in particular, might offer distinct advantages in certain chemical reactions or biological activities.
Eigenschaften
CAS-Nummer |
174502-96-6 |
|---|---|
Molekularformel |
C10H14N4OS |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
[(E)-(4-hydroxy-4-pyridin-2-ylbutan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C10H14N4OS/c1-7(13-14-10(11)16)6-9(15)8-4-2-3-5-12-8/h2-5,9,15H,6H2,1H3,(H3,11,14,16)/b13-7+ |
InChI-Schlüssel |
ZFTKVOOXUAEXIB-NTUHNPAUSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/CC(C1=CC=CC=N1)O |
Kanonische SMILES |
CC(=NNC(=S)N)CC(C1=CC=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


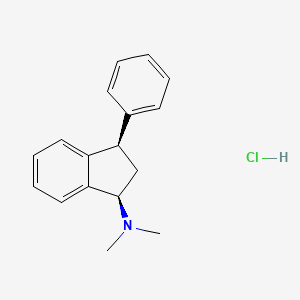
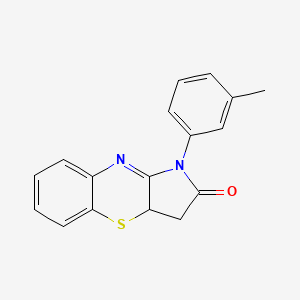
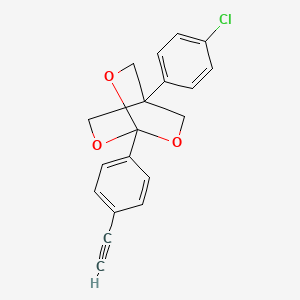
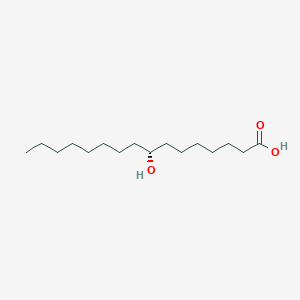
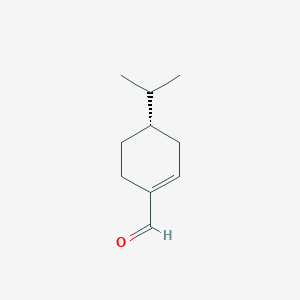
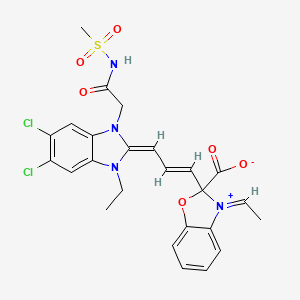

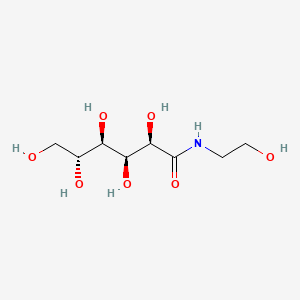
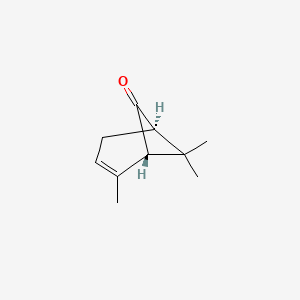
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
